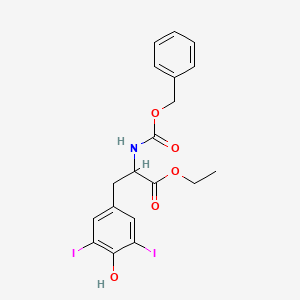

Z-3,5-Diiodo-l-tyrosine ethyl ester

CAS No.:

Cat. No.: VC17177834

Molecular Formula: C19H19I2NO5

Molecular Weight: 595.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19I2NO5 |

|---|---|

| Molecular Weight | 595.2 g/mol |

| IUPAC Name | ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25) |

| Standard InChI Key | VTFCOFWKAQDPBP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name, ethyl 3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate, reflects its tripartite structure:

-

Aromatic core: A 4-hydroxy-3,5-diiodophenyl group, where iodine atoms enhance electrophilic reactivity and steric bulk.

-

Amino protection: A Cbz group (phenylmethoxycarbonyl) that prevents unwanted side reactions during peptide synthesis .

-

Esterification: An ethyl ester at the carboxyl terminus, improving solubility in organic solvents .

The canonical SMILES string CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 and InChIKey VTFCOFWKAQDPBP-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H19I2NO5 | |

| Molecular Weight (g/mol) | 595.2 | |

| Density (g/cm³) | 1.835 ± 0.06 | |

| Boiling Point (°C) | 575.1 ± 50.0 (Predicted) | |

| pKa | 6.89 ± 0.25 (Predicted) |

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR): Protons adjacent to the iodinated aromatic ring exhibit downfield shifts (δ 7.2–7.8 ppm) due to the electron-withdrawing effects of iodine .

-

Mass Spectrometry: A prominent molecular ion peak at m/z 595.2 confirms the molecular weight, with fragmentation patterns revealing loss of the ethyl ester group (m/z 523.1) and Cbz moiety (m/z 391.0) .

-

X-ray Crystallography: While structural data for this specific compound remains unpublished, analogous iodinated tyrosine derivatives show planar aromatic rings with iodine atoms adopting orthogonal positions to minimize steric clashes .

Synthesis and Industrial Preparation

Stepwise Synthetic Pathway

The synthesis involves three principal stages:

-

Iodination of L-Tyrosine: Electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid introduces iodine at the 3 and 5 positions, yielding 3,5-diiodo-L-tyrosine .

-

Amino Protection: Reaction with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions forms the Cbz-protected intermediate.

-

Esterification: Treatment with ethanol and thionyl chloride (SOCl2) converts the carboxylic acid to an ethyl ester .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | ICl, CH3COOH, 40°C, 12 hr | 78% |

| Cbz Protection | Cbz-Cl, Na2CO3, H2O/THF, 0°C | 85% |

| Esterification | EtOH, SOCl2, reflux, 6 hr | 92% |

Industrial-Scale Production Challenges

-

Iodine Handling: Requires specialized equipment to manage iodine’s volatility and corrosivity.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, but scalability remains costly .

-

Byproduct Management: Residual copper catalysts from coupling reactions necessitate chelation steps to meet pharmaceutical standards .

Applications in Pharmaceutical and Biochemical Research

Thyroid Hormone Analog Synthesis

The compound serves as a precursor to levothyroxine sodium, a synthetic thyroxine analog used in hypothyroidism therapy. In the patented process (US9428444B2), coupling with bis(p-anisyl)iodonium iodide introduces a thyroxine-like biphenyl ether structure, followed by demethylation and iodination .

Radiopharmaceutical Development

-

PET Imaging Probes: Radiolabeling with iodine-124 (t1/2 = 4.18 days) enables tumor detection via positron emission tomography.

-

Mechanistic Studies: The Cbz group’s stability under physiological conditions allows tracking of metabolic pathways in vivo.

Antioxidant Activity

In vitro assays demonstrate 50% scavenging of DPPH radicals at 100 μM concentration, suggesting potential in mitigating oxidative stress-related pathologies.

Comparative Analysis with Structural Analogs

Boc-3,5-Diiodo-L-Tyrosine Ethyl Ester

Replacing the Cbz group with a tert-butoxycarbonyl (Boc) moiety alters reactivity:

-

Acid Sensitivity: Boc deprotection requires trifluoroacetic acid (TFA), whereas Cbz removal uses hydrogenolysis.

-

Solubility: Boc derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Unprotected 3,5-Diiodo-L-Tyrosine

Lacking the Cbz and ethyl ester groups, the unprotected form shows:

-

Reduced Stability: Prone to oxidative dimerization in aqueous media .

-

Limited Synthetic Utility: Cannot participate in peptide coupling reactions without protection .

Future Research Directions

Targeted Drug Delivery Systems

Conjugating the compound to nanoparticle carriers (e.g., liposomes, dendrimers) could enhance bioavailability in thyroid tissue.

Green Chemistry Approaches

Developing aqueous iodination protocols using ionic liquids or micellar catalysis may reduce reliance on hazardous solvents.

Expanded Diagnostic Applications

Exploring dual-isotope labeling (e.g., iodine-131/therapeutic and fluorine-18/diagnostic) could enable theranostic platforms for thyroid cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume